7‑Fold Higher PI3Kδ Inhibition vs. 6‑Fluoro Analog in Direct Enzymatic Assay
In a homogeneous time-resolved fluorescence (HTRF) enzymatic assay against PI3Kδ (ATP = 10 μM), the target compound 6,7-difluoro-1-methoxyisoquinoline (as the core scaffold of a representative inhibitor) showed an IC50 of 12 nM, while the closest analog lacking the 7-fluoro substituent (6-fluoro-1-methoxyisoquinoline) had an IC50 of 84 nM [1]. This represents a 7‑fold difference in potency.
| Evidence Dimension | PI3Kδ enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | 6-Fluoro-1-methoxyisoquinoline: 84 nM |
| Quantified Difference | 7-fold higher potency for target compound |
| Conditions | HTRF assay, 10 μM ATP, 1 mM MgCl2, pH 7.4, 25°C |
Why This Matters
For procurement in kinase inhibitor discovery, selecting 6,7-difluoro-1-methoxyisoquinoline over monofluorinated analogs reduces the risk of losing >85% of target activity due to a single fluorine deletion.
- [1] WO2017087555A1 (Pfizer Inc.) – Table 3, compounds 7a (6,7-difluoro) and 7b (6-fluoro), page 34, 2017. View Source
